Cyclosieversigenin, widely known in commercial and research contexts as Cycloastragenol (CAS 84605-18-5), is a highly lipophilic cycloartane-type triterpenoid sapogenin. Structurally, it is the purified aglycone derivative of Astragaloside IV, distinguished by the complete removal of the bulky sugar moieties found in its precursor[1]. In pharmaceutical and nutraceutical procurement, this compound is utilized as a targeted, small-molecule telomerase activator. Its primary industrial value lies in its high membrane permeability and direct intracellular target engagement, making it a critical active pharmaceutical ingredient (API) and reference standard for cellular rejuvenation, neuroprotection, and anti-aging research where crude extracts or glycosylated precursors cannot deliver sufficient bioavailability [2].
Buyers often consider substituting Cyclosieversigenin with Astragaloside IV (AS-IV) due to the latter's natural abundance and lower procurement cost. However, this substitution is ineffective in applications requiring high systemic or intracellular concentrations. AS-IV is a large glycoside (MW ~784 g/mol) that exhibits poor transmembrane diffusion, resulting in an oral bioavailability of only ~3.66% in rat models[1]. In contrast, Cyclosieversigenin (MW 490.72 g/mol) is the non-glycosylated aglycone, which allows it to rapidly cross intestinal epithelial barriers, such as Caco-2 monolayers, via passive diffusion [2]. Procuring the pure aglycone is therefore mandatory for in vitro assays and oral formulations where direct cellular penetration is required without relying on unpredictable in vivo hydrolysis.
The structural transition from a glycoside to an aglycone provides Cyclosieversigenin with a distinct permeability advantage over its precursor. While Astragaloside IV suffers from restricted paracellular transport and low oral bioavailability (approximately 3.66% in rats), Cyclosieversigenin rapidly permeates Caco-2 cell monolayers via passive diffusion [1]. This aglycone structure eliminates the absorption barriers associated with large molecular size, ensuring higher intracellular concentrations [2].
| Evidence Dimension | Intestinal Permeability and Oral Bioavailability |
| Target Compound Data | Rapid passive diffusion across Caco-2 monolayers; highly lipophilic aglycone |
| Comparator Or Baseline | Astragaloside IV (~3.66% oral bioavailability in rats; restricted transmembrane diffusion) |
| Quantified Difference | Elimination of glycoside-related absorption barriers, transitioning from poor permeability to rapid passive diffusion |
| Conditions | Caco-2 in vitro monolayer model and rat in vivo pharmacokinetic models |
Justifies the procurement of the higher-cost aglycone for oral formulations and cellular assays where membrane permeability is the primary limiting factor.
Cyclosieversigenin demonstrates potent, direct telomerase activation at low micromolar concentrations, a profile not independently achievable by unhydrolyzed glycoside precursors without metabolic conversion. In primary cortical and hippocampal neurons, Cyclosieversigenin induced maximum telomerase activation at concentrations between 0.1 and 0.3 µM [1]. Furthermore, in HEKn cells, a 3 µM dose achieved telomerase activation levels comparable to 50 ng/ml of Epidermal Growth Factor (EGF) [1].
| Evidence Dimension | Optimal Telomerase Activation Concentration |
| Target Compound Data | 0.1–0.3 µM (primary neurons); 3 µM (HEKn cells) |
| Comparator Or Baseline | Unhydrolyzed Astragaloside IV (requires higher doses or metabolic conversion to achieve similar intracellular target engagement) |
| Quantified Difference | Direct target engagement at sub-micromolar to low-micromolar ranges |
| Conditions | In vitro assays using primary cortical/hippocampal neurons and HEKn cells |
Essential for researchers designing in vitro screening platforms who need a highly potent, direct-acting positive control for telomerase reverse transcriptase (TERT) upregulation.
While Cyclosieversigenin demonstrates rapid intestinal absorption, it is subject to rapid first-pass hepatic metabolism, which is a critical parameter for formulation development. In microsomal stability assays, only 17.4% of the starting amount of Cyclosieversigenin remained after 30 minutes of incubation in rat liver microsomes, and only 8.2% remained in human liver microsomes [1]. This rapid clearance via monohydroxylation and glucuronidation necessitates specific dosing strategies or nanodelivery systems that are not required for more metabolically inert, but less permeable, compounds [1].
| Evidence Dimension | Hepatic Microsomal Stability (Remaining compound after 30 min) |
| Target Compound Data | 17.4% (rat microsomes); 8.2% (human microsomes) |
| Comparator Or Baseline | Baseline stability requirement for standard oral APIs (typically >50% remaining for high-bioavailability drugs) |
| Quantified Difference | Rapid clearance indicating high susceptibility to first-pass hepatic metabolism |
| Conditions | 30-minute incubation in rat and human liver microsomes |
Provides crucial pharmacokinetic baseline data for formulation scientists deciding whether to invest in nanoparticle or liposomal delivery systems to protect the API.
Directly downstream of its quantifiably higher passive diffusion profile across Caco-2 monolayers, Cyclosieversigenin is a highly suitable API for advanced anti-aging formulations. Unlike Astragaloside IV, which struggles to cross biological membranes, this aglycone ensures high intracellular bioavailability, making it appropriate for liposomal or nanoparticle-enhanced oral supplements targeting cellular senescence [1].
Due to its ability to induce maximum telomerase activation at low micromolar concentrations (0.1–3 µM), Cyclosieversigenin serves as a quantitative positive control in TERT upregulation assays. It is heavily procured by neuroprotection and immunology labs evaluating telomere lengthening in primary neurons and CD8+ T-lymphocytes [2].
Because Cyclosieversigenin undergoes extensive and rapid first-pass hepatic metabolism (with less than 10% remaining in human microsomes after 30 minutes), it is a highly relevant baseline substrate for pharmacokinetic studies [1]. Formulation scientists procure it to test the efficacy of novel drug delivery systems, such as supercritical anti-solvent nanoparticles, designed to shield lipophilic aglycones from rapid hepatic clearance.